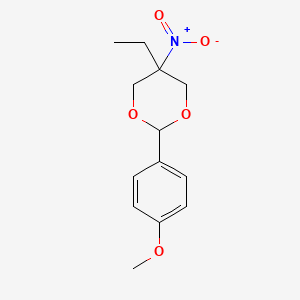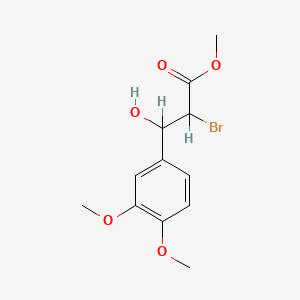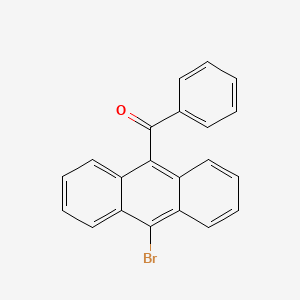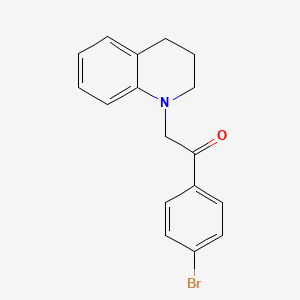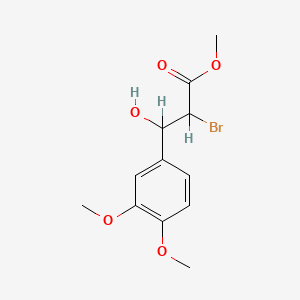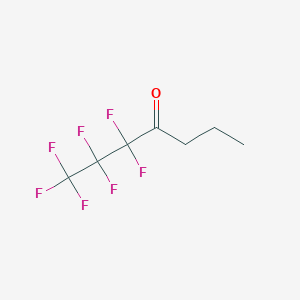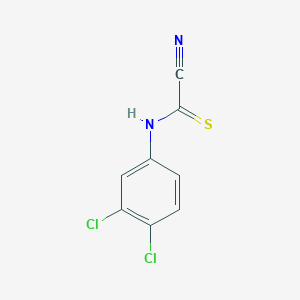
(1E)-1,3-Bis(2,4-dichlorophenyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,2’,4’-Tetrachlorodiazoaminobenzene is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of two diazo groups (-N=N-) and four chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene typically involves the diazotization of 2,4-dichloroaniline followed by coupling with another molecule of 2,4-dichloroaniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which then reacts with the amine group of the second 2,4-dichloroaniline molecule.
Industrial Production Methods
Industrial production methods for 2,4,2’,4’-tetrachlorodiazoaminobenzene may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,2’,4’-Tetrachlorodiazoaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2,4,2’,4’-Tetrachlorodiazoaminobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving diazo compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,2’,4’-tetrachlorodiazoaminobenzene involves its interaction with molecular targets through its diazo groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity. The pathways involved may include the formation of reactive intermediates that can modify biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorodiazoaminobenzene: Similar in structure but with fewer chlorine atoms.
2,4,2’,4’-Tetrachlorobenzene: Lacks the diazo groups but has the same chlorine substitution pattern.
2,4-Dichloroaniline: A precursor in the synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene.
Uniqueness
2,4,2’,4’-Tetrachlorodiazoaminobenzene is unique due to the presence of both diazo groups and multiple chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
790-50-1 |
|---|---|
Molekularformel |
C12H7Cl4N3 |
Molekulargewicht |
335.0 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(2,4-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-3-11(9(15)5-7)17-19-18-12-4-2-8(14)6-10(12)16/h1-6H,(H,17,18) |
InChI-Schlüssel |
UFMGRPLEPYIMNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

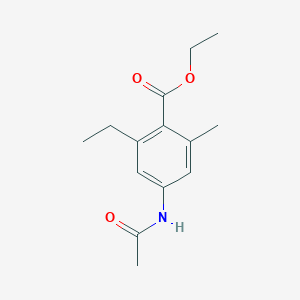
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)

